molecular formula C15H18FN3O3 B2518325 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2034566-71-5

3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

Cat. No.: B2518325
CAS No.: 2034566-71-5
M. Wt: 307.325
InChI Key: KNJPFMPRQCSONJ-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with fluoro, methoxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the fluoro and methoxy substituents. The pyrazolyl group is then attached via an ethoxy linker. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

Major products formed from these reactions include various substituted benzamides, pyrazoles, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

The uniqueness of 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c1-21-14-4-3-12(11-13(14)16)15(20)17-6-9-22-10-8-19-7-2-5-18-19/h2-5,7,11H,6,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJPFMPRQCSONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOCCN2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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